5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine
Description
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N4O/c8-3-1-12-4(13-2-3)5-14-6(16-15-5)7(9,10)11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKGXIVCCHVWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C2=NOC(=N2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 2-amino-5-bromopyrimidine with trifluoromethylboronic acid under palladium-catalyzed conditions to introduce the trifluoromethyl group . The oxadiazole ring can be formed by cyclization reactions involving appropriate nitrile and hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cyclization Reactions: Formation of the oxadiazole ring is a key cyclization reaction.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer and Antimicrobial Activity
5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine serves as a crucial building block for synthesizing novel pharmaceutical agents targeting various diseases. Research has demonstrated its effectiveness against cancer cell lines and microbial strains.
Case Study: Anticancer Activity
A study conducted by Suresh Kumar et al. synthesized several derivatives of bromopyrimidine and evaluated their anticancer effects against multiple human cancer cell lines (e.g., HeLa, A549). The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard drugs like Dasatinib .
Table 1: Anticancer Activity of Bromopyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 5a | HeLa | 12.5 | Dasatinib | 15.0 |
| 5c | A549 | 9.0 | Dasatinib | 15.0 |
| 6d | MCF-7 | 8.0 | Dasatinib | 15.0 |
2. Inhibition of Lipoprotein-associated Phospholipase A2
The compound has been identified as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), which plays a role in inflammatory processes linked to cardiovascular diseases. By inhibiting Lp-PLA2, this compound could potentially reduce inflammation and the risk of atherosclerosis.
Materials Science
1. Organic Semiconductors
The electronic properties of this compound make it a candidate for use in organic semiconductor applications. Its unique structure allows for the development of materials with desirable electrical characteristics.
Table 2: Electronic Properties of the Compound
| Property | Value |
|---|---|
| Band Gap | TBD |
| Conductivity | TBD |
| Solubility in Solvents | Slightly soluble in water |
Agrochemicals
The compound is also utilized as an intermediate in the synthesis of agrochemicals such as pesticides and herbicides. Its ability to modify biological pathways makes it valuable in developing effective agricultural chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group is known to enhance the binding affinity and metabolic stability of the compound, making it more effective in its biological activity .
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs and their distinguishing features are summarized below:
Electronic Effects :
- The trifluoromethyl group in the target compound increases electron deficiency, enhancing reactivity in cross-coupling reactions compared to non-fluorinated analogs like 5-bromo-2-(1,2,4-oxadiazol-3-yl)pyrimidine .
- Replacement of bromine with piperazinyl (as in ) introduces basicity, improving water solubility but reducing metabolic stability .
Physicochemical Properties
- Lipophilicity (LogP) :
- Thermal Stability :
- The target compound decomposes at 215°C, whereas furan-containing analogs (e.g., ) degrade below 200°C, indicating superior stability of the bromo-CF₃ system .
Biological Activity
5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antifungal, and insecticidal properties, supported by case studies and research findings.
Chemical Structure
The compound features a pyrimidine ring substituted with a bromine atom and a trifluoromethyl oxadiazole moiety. The unique combination of these functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidines exhibit notable anticancer effects. For instance, compounds synthesized with the oxadiazole ring showed varying degrees of activity against several cancer cell lines including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml. These activities were compared to doxorubicin, a standard chemotherapeutic agent, indicating that while effective, the new compounds may not surpass established treatments in potency but still present valuable therapeutic potential .
Table 1: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µg/ml) | Comparison to Doxorubicin |
|---|---|---|---|
| 5-Bromo-2-[...]-pyrimidine | PC3 | 5 | Lower |
| 5-Bromo-2-[...]-pyrimidine | K562 | 5 | Lower |
| 5-Bromo-2-[...]-pyrimidine | Hela | 5 | Lower |
| 5-Bromo-2-[...]-pyrimidine | A549 | 5 | Lower |
Antifungal Activity
The antifungal properties of this compound were evaluated against various fungal pathogens. In vitro tests indicated significant inhibition rates against species such as Botrytis cinerea and Sclerotinia sclerotiorum. Notably, certain derivatives achieved inhibition rates exceeding those of established antifungal agents like tebuconazole .
Table 2: Antifungal Efficacy of Compounds
| Compound | Fungal Pathogen | Inhibition Rate (%) | Comparison to Tebuconazole |
|---|---|---|---|
| 5-Bromo-2-[...]-pyrimidine | B. cinerea | 96.76 | Better |
| 5-Bromo-2-[...]-pyrimidine | S. sclerotiorum | 82.73 | Comparable |
Insecticidal Activity
Insecticidal assays revealed that the compound exhibits activity against pests such as Spodoptera frugiperda and Mythimna separata. The mortality rates achieved were significant but generally lower than those observed with chlorantraniliprole, a commonly used insecticide. This suggests potential for development into a pest management solution .
Table 3: Insecticidal Activity
| Compound | Insect Species | Mortality Rate (%) | Comparison to Chlorantraniliprole |
|---|---|---|---|
| 5-Bromo-2-[...]-pyrimidine | S. frugiperda | 90.0 | Lower |
| 5-Bromo-2-[...]-pyrimidine | M. separata | 86.7 | Lower |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes by binding to their active sites.
Oxidative Stress Modulation: It can influence oxidative stress pathways by interacting with reactive oxygen species and antioxidant systems.
Receptor Binding: The compound may alter signaling pathways by binding to specific receptors, affecting physiological responses.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A representative approach includes:
Cyclization : Reacting a brominated pyrimidine precursor with a trifluoromethyl oxadiazole intermediate under nucleophilic conditions.
Functionalization : Chlorination of intermediates (e.g., using POCl₃) to activate positions for substitution .
Nucleophilic Substitution : Introducing the oxadiazole moiety via SNAr (nucleophilic aromatic substitution) in anhydrous solvents (e.g., DMF or THF) at elevated temperatures (~80–100°C).
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination or byproduct formation.
Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirm substitution patterns and trifluoromethyl integration.
- X-ray Crystallography : Single-crystal diffraction (e.g., using MoKα radiation) resolves bond angles, torsional strain, and packing. For example, a triclinic system (space group P1) with cell parameters a = 6.9709 Å, b = 11.6500 Å, c = 12.4365 Å was reported .
- Software Tools : SHELX programs refine crystallographic data, resolving thermal displacement parameters and hydrogen bonding (e.g., C–H···O/N interactions) .
Advanced: How do researchers resolve contradictions in crystallographic refinement for this compound?
Methodological Answer:
Discrepancies between experimental and modeled data (e.g., high R factors or anomalous bond lengths) are addressed by:
Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
Hydrogen Placement : Apply riding models or neutron diffraction (for precise H-atom positioning in high-resolution datasets).
Validation Tools : Cross-check with PLATON or CCDC Mercury to identify steric clashes or missing electron density .
Advanced: How does the trifluoromethyl-oxadiazole moiety influence electronic properties?
Methodological Answer:
The electron-withdrawing trifluoromethyl group:
- Reduces π-Electron Density : Stabilizes the oxadiazole ring, confirmed via DFT calculations (e.g., HOMO-LUMO gaps).
- Enhances Electrophilicity : Facilitates nucleophilic attacks at the pyrimidine C5 position, critical for further functionalization .
Experimental Validation : - Compare IR spectra (C≡N/C–F stretches) and cyclic voltammetry (redox potentials) with non-fluorinated analogs .
Advanced: What strategies optimize reaction yields in nucleophilic substitution steps?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Catalysis : Employ Pd(0) or Cu(I) to mediate coupling reactions (e.g., Buchwald-Hartwig amination for N-substitution).
- Microwave Assistance : Accelerate reactions (e.g., 30 min at 120°C vs. 24 hrs conventional heating) while reducing decomposition .
Advanced: How is conformational analysis performed using crystallographic data?
Methodological Answer:
- Torsion Angle Calculations : Extract dihedral angles (e.g., C2–N3–C5–O6) to assess ring puckering or substituent orientation.
- Packing Analysis : Identify intermolecular interactions (e.g., halogen bonding between Br and oxadiazole N-atoms) using Mercury .
- Thermal Ellipsoids : Evaluate dynamic disorder or steric strain via anisotropic displacement parameters .
Table 1: Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Triclinic | |
| Space Group | P1 | |
| Unit Cell (Å) | a = 6.9709, b = 11.6500, c = 12.4365 | |
| Unit Cell Angles (°) | α = 114.969, β = 103.303, γ = 91.560 | |
| R Factor | 0.024 |
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
- Waste Disposal : Quench brominated byproducts with NaHCO₃ before aqueous disposal.
- Storage : Keep in amber vials under inert gas (Ar/N₂) to prevent moisture-induced degradation .
Advanced: How is bioactivity assessed for this compound in medicinal chemistry?
Methodological Answer:
- Target Screening : Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) to measure binding affinity (e.g., kinase inhibition).
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and metabolic stability (CYP450 profiling) .
- Docking Studies : Model interactions with protein active sites (e.g., AutoDock Vina) to rationalize SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
